molecular formula C7H13NO2 B2857144 Ethyl (E)-4-amino-2-methylbut-2-enoate CAS No. 2276708-50-8

Ethyl (E)-4-amino-2-methylbut-2-enoate

Cat. No.: B2857144
CAS No.: 2276708-50-8
M. Wt: 143.186
InChI Key: KAXQYSFLMODPND-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-4-amino-2-methylbut-2-enoate is an α,β-unsaturated ester characterized by an amino group at position 4 and a methyl substituent at position 2 on the but-2-enoate backbone. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. The (E)-configuration indicates that the higher-priority groups (amino and ester moieties) are on opposite sides of the double bond, influencing its stereochemical reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl (E)-4-amino-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5,8H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQYSFLMODPND-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/CN)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl (E)-4-amino-2-methylbut-2-enoate Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound* C₇H₁₃NO₂ 143.18 -NH₂ (C4), -CH₃ (C2) Potential H-bond donor; synthetic intermediate
Ethyl 4-amino-2-chlorobut-2-enoate C₆H₁₀ClNO₂ 163.60 -NH₂ (C4), -Cl (C2) Enhanced electrophilicity; agrochemical precursor
Ethyl (E)-4-(dimethylamino)but-2-enoate C₈H₁₅NO₂ 157.21 -N(CH₃)₂ (C4) Improved solubility; chiral ligand in catalysis
Ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 -Br, -OCH₃, -CHO (aryl substituent) Photoresponsive material; halogen bonding motifs
Ethyl (E)-3-(4-methylphenyl)but-2-enoate C₁₃H₁₆O₂ 204.26 -C₆H₄CH₃ (C3) Increased lipophilicity; flavor/fragrance component

*Hypothetical data inferred from analogs; exact values may vary.

Substituent Effects on Reactivity and Physicochemical Properties

  • Amino vs. Dimethylamino Groups: The primary amino group (-NH₂) in this compound enables hydrogen bonding, influencing crystal packing and solubility in polar solvents. In contrast, the dimethylamino group (-N(CH₃)₂) in its analog (C₈H₁₅NO₂) reduces H-bonding capacity but enhances lipophilicity and basicity, making it suitable for pH-dependent applications .
  • Chlorine vs. Methyl Substituents: Replacing the methyl group at C2 with chlorine (C₆H₁₀ClNO₂) increases electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic additions. However, the chlorine atom may introduce toxicity concerns, limiting biomedical applications .
  • Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group in C₁₃H₁₆O₂ significantly boosts lipophilicity, favoring membrane permeability in drug design.

Research Findings and Trends

  • Hydrogen Bonding Patterns: emphasizes graph-set analysis for predicting molecular aggregation. The amino group in this compound likely forms N–H···O hydrogen bonds with ester carbonyls, stabilizing crystal lattices .
  • Crystallography Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving stereochemical configurations and hydrogen-bonding networks in these compounds .

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